N-ethyl-2-(piperidin-4-yl)ethanamine
Overview
Description
“N-ethyl-2-(piperidin-4-yl)ethanamine” is a compound with the molecular formula C9H20N2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Molecular Structure Analysis
The molecular structure of “N-ethyl-2-(piperidin-4-yl)ethanamine” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications
Synthesis and Pharmacological Applications
N-ethyl-2-(piperidin-4-yl)ethanamine: is a piperidine derivative, which is a significant synthetic fragment for drug design. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids . The synthesis of these compounds is crucial for creating new drugs, and recent advances have focused on intra- and intermolecular reactions to form various piperidine derivatives .
Anti-Inflammatory Activity
Piperidine derivatives, such as N-ethyl-2-(piperidin-4-yl)ethanamine , have been studied for their potential as inhibitors of soluble epoxide hydrolase (sEH). This enzyme metabolizes anti-inflammatory mediators, and its inhibition has been suggested as a therapy for treating pain and inflammatory diseases .
Anticancer Properties
Some piperidine derivatives are being explored for their anticancer properties. They are utilized in drug discovery as they can act on various pathways involved in cancer cell proliferation and survival .
Antimicrobial and Antifungal Effects
The piperidine nucleus is also being investigated for its antimicrobial and antifungal effects. These compounds can disrupt the cell walls of bacteria and fungi, leading to their death .
Analgesic Effects
Due to their influence on the central nervous system, certain piperidine derivatives are researched for their analgesic effects, providing pain relief without the addictive properties of opioids .
Anti-Alzheimer’s Activity
Piperidine derivatives are being studied for their potential in treating neurodegenerative diseases like Alzheimer’s. They may inhibit enzymes that contribute to the disease’s progression .
Safety and Hazards
Future Directions
Piperidine derivatives play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N-ethyl-2-(piperidin-4-yl)ethanamine”, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
N-ethyl-2-(piperidin-4-yl)ethanamine is a synthetic compound with potential pharmacological applications
Mode of Action
It’s important to note that the interaction of a compound with its targets can lead to various changes in cellular processes, which can result in therapeutic effects .
Biochemical Pathways
Piperidine derivatives, in general, are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals
properties
IUPAC Name |
N-ethyl-2-piperidin-4-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-2-10-6-3-9-4-7-11-8-5-9/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSNUYGAXDZGNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-(piperidin-4-yl)ethanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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